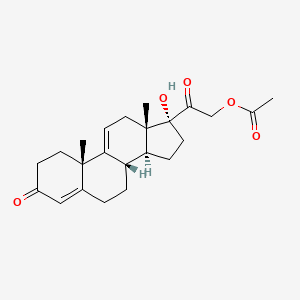
Anecortave acetate
描述
Anecortave acetate is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . It is similar in chemical structure to the corticosteroid hydrocortisone acetate but possesses no glucocorticoid activity .
Synthesis Analysis
Anecortave acetate can be synthesized from a 17-oxosteroid . It can also be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .
Molecular Structure Analysis
The molecular formula of Anecortave acetate is C23H30O5 . Its average mass is 386.481 Da and its mono-isotopic mass is 386.209320 Da .
Chemical Reactions Analysis
Anecortave acetate functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .
Physical And Chemical Properties Analysis
Anecortave acetate is a solid substance . Its molecular weight is 386.48 . The exact mass is 386.21 .
Relevant Papers
There are several papers that provide more information about Anecortave acetate. For instance, a paper titled “Anecortave Acetate as Monotherapy for Treatment of Subfoveal Neovascularization in Age-Related Macular Degeneration” discusses the safety and efficacy of Anecortave acetate . Another paper titled “Recent Developments in Agents for the Treatment of Age-Related Macular Degeneration and Stargardt Disease” discusses the future directions of Anecortave acetate .
科学研究应用
Treatment of Wet-form Age-related Macular Degeneration (AMD)
Anecortave Acetate has been used in treating wet-form age-related macular degeneration, also known as neovascular age-related macular degeneration . This form of AMD is characterized by the growth of abnormal blood vessels under the macula, leading to vision loss .
Potential Therapy for Dry-form AMD
In addition to treating wet-form AMD, Anecortave Acetate has also been evaluated as a potential therapy for dry-form age-related macular degeneration . Dry-form AMD is the most common type of macular degeneration and affects 90% of the people who have the condition .
Reducing Intraocular Pressure in Eyes with Ocular Steroid Injection-related Glaucoma
Anecortave Acetate has been evaluated for its potential in reducing the intraocular pressure in eyes with ocular steroid injection-related glaucoma . This is a significant application as high intraocular pressure can damage the optic nerve, which transmits images to the brain .
Inhibition of Proteases
Anecortave Acetate is known to possess angiostatic activity by inhibiting proteases . Proteases are enzymes that break down proteins and peptides, and their inhibition can help in controlling various disease processes .
Treatment of Ocular Hypertension
Anecortave Acetate has been investigated for use in the treatment of ocular hypertension . Ocular hypertension is a condition characterized by higher than normal pressure in one or both eyes .
属性
IUPAC Name |
[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWPMEXLKGOSBF-GACAOOTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046805 | |
| Record name | Anecortave acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Anecortave acetate functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration. Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors. (Ophthalmology 2004;111:2316-7) RETAANE blocks signals from multiple growth factors because it acts downstream and independent of the initiating angiogenic stimuli and inhibits angiogenesis subsequent to the angiogenic stimulation. | |
| Record name | Anecortave acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Anecortave acetate | |
CAS RN |
7753-60-8 | |
| Record name | Anecortave | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7753-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anecortave acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007753608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anecortave acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7753-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7753-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anecortave acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α,21-dihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANECORTAVE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0PC411K4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of anecortave acetate?
A1: While the exact mechanism remains unclear, research suggests that anecortave acetate exerts its effects through multiple pathways within the angiogenic cascade. It is believed to primarily function as an angiostatic agent, inhibiting the formation of new blood vessels. []
Q2: How does anecortave acetate differ from anti-VEGF agents in its mechanism of action?
A2: Unlike anti-VEGF agents that specifically target vascular endothelial growth factor (VEGF), anecortave acetate exhibits a broader mechanism, impacting various points within the angiogenic cascade rather than focusing on a single target. []
Q3: Does anecortave acetate influence gelatinase activity in retinoblastoma?
A3: Yes, studies in LH(BETA)T(AG) mice, a model for retinoblastoma, demonstrated that anecortave acetate treatment leads to a significant decrease in gelatinase activity one week post-treatment. This finding suggests that modulation of gelatinase activity might contribute to the drug's effect on tumor burden. []
Q4: Has a direct molecular target for anecortave acetate been identified?
A4: Yes, recent research using a yeast three-hybrid screen identified phosphodiesterase 6-delta (PDE6D) as a direct binding partner of anecortave acetate. PDE6D is involved in various cellular processes, and its overexpression in mouse eyes was found to elevate intraocular pressure (IOP). Interestingly, both anecortave acetate and its active metabolite, anecortave desacetate, reversed this IOP elevation. []
Q5: What is the molecular formula and weight of anecortave acetate?
A5: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of anecortave acetate. For this information, please refer to chemical databases or the manufacturer's documentation.
Q6: How long do effective levels of anecortave acetate persist in the macula after a single posterior juxtascleral depot injection?
A6: Research indicates that effective drug levels are maintained for approximately 6 months following a single posterior juxtascleral depot injection of anecortave acetate. []
Q7: What is the active metabolite of anecortave acetate?
A7: The active metabolite of anecortave acetate is AL-4940. Studies have investigated the transport and partitioning characteristics of AL-4940 in ocular tissues, providing insights into the drug's distribution within the eye. []
Q8: Has anecortave acetate shown efficacy in preclinical models of ocular angiogenesis?
A8: Yes, preclinical studies utilizing a rat model of retinopathy of prematurity demonstrated that anecortave acetate significantly inhibited pathological retinal angiogenesis without significantly affecting normal intraretinal vessels. []
Q9: Has anecortave acetate demonstrated efficacy in treating retinal tumors in animal models?
A9: Yes, studies utilizing the LH(BETA)T(AG) mouse model of retinoblastoma have shown that anecortave acetate, both as monotherapy and in combination with carboplatin, significantly reduced tumor burden. [, ]
Q10: What is the preferred method of administration for anecortave acetate in treating ocular conditions?
A10: Anecortave acetate is primarily administered as a posterior juxtascleral depot injection, delivering the drug directly to the target site and maintaining effective concentrations for an extended period. [, ]
Q11: Are there alternative routes of administration for anecortave acetate being explored?
A11: Yes, researchers are investigating the potential of an anterior juxtascleral depot injection of anecortave acetate for the treatment of glaucoma. Preliminary studies suggest that this method can effectively lower intraocular pressure (IOP) for up to 3 months. [, ]
Q12: What is the safety profile of anecortave acetate?
A12: Clinical trials have indicated a favorable safety profile for anecortave acetate with no serious treatment-related safety issues identified. []
Q13: Are there any known long-term effects associated with anecortave acetate treatment?
A13: The long-term effects of anecortave acetate are still being investigated. Continuous monitoring and further research are essential to fully understand the potential long-term impact of this drug.
Q14: Does anecortave acetate stimulate the growth of uveal melanoma cells in vitro?
A14: Studies examining the effect of anecortave acetate on uveal melanoma cell lines in vitro found no evidence of tumor cell growth stimulation. [] This finding suggests that it may be safe to use anecortave acetate to treat radiation retinopathy following uveal melanoma irradiation.
Q15: What are some alternative treatment options for conditions like AMD and retinoblastoma?
A15: Alternative therapies for AMD and retinoblastoma include:
- AMD: Photodynamic therapy with verteporfin, anti-VEGF agents (e.g., pegaptanib, ranibizumab, bevacizumab), thermal laser photocoagulation. [, , , , ]
- Retinoblastoma: Chemotherapy, external beam radiation therapy, plaque brachytherapy. [, ]
Q16: What are the potential advantages and disadvantages of anecortave acetate compared to other treatment options?
A16:
- Extended duration of action with a 6-month retreatment interval compared to more frequent injections required for some anti-VEGF agents. [, ]
- Favorable safety profile with no serious treatment-related adverse events reported in clinical trials. [, ]
- Limited efficacy compared to newer anti-VEGF therapies in terms of visual acuity improvement in AMD treatment. [, ]
- Requires a posterior juxtascleral depot injection, which is a more invasive procedure than topical application. []
Q17: Are there any specific tools or resources available for researchers studying anecortave acetate?
A17: Researchers can access various resources for studying anecortave acetate, including:
Q18: What are some of the key milestones in the development and research of anecortave acetate?
A18:
- Preclinical studies: Demonstrated antiangiogenic efficacy in various animal models of ocular diseases, including retinopathy of prematurity and choroidal neovascularization. [, ]
- Phase II clinical trials: Showed promising results in stabilizing vision and inhibiting lesion growth in patients with AMD. []
- Phase III clinical trials: While anecortave acetate did not meet the primary endpoint of non-inferiority to verteporfin in one trial, it highlighted the importance of exploring alternative administration routes and treatment combinations. []
- Identification of PDE6D as a molecular target: Provides valuable insights into the drug's mechanism of action and opens new avenues for research and development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



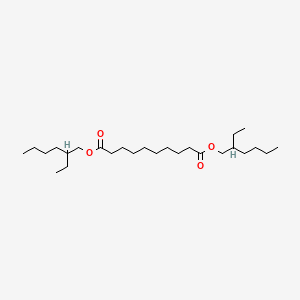


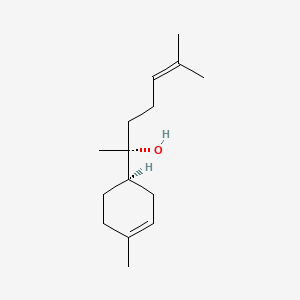

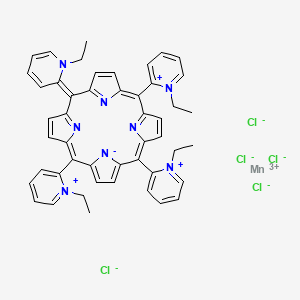


![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
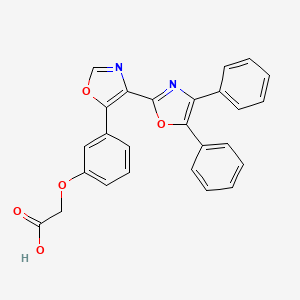
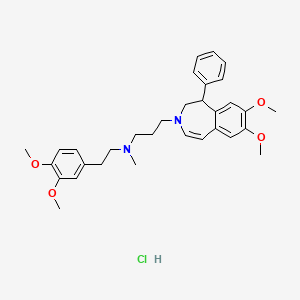
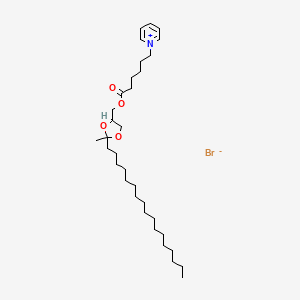

![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)